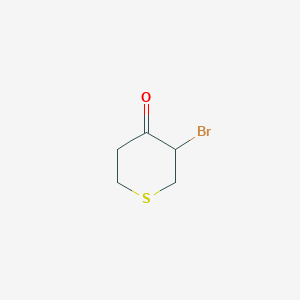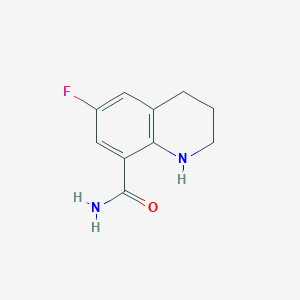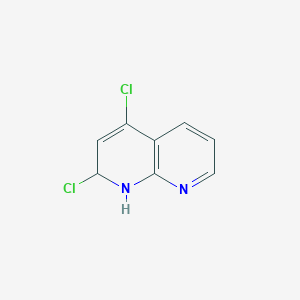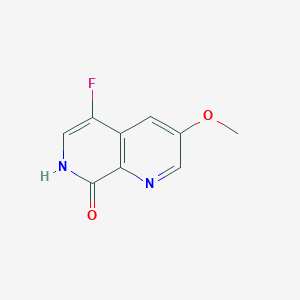
5-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a chlorine atom at the 5th position, a methyl group at the 6th position, and a ketone group at the 4th position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-amino-5-chloroacetophenone and ethyl acetoacetate, the compound can be synthesized through a multi-step process involving condensation, cyclization, and oxidation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimized reaction conditions, including temperature, pressure, and catalysts, are crucial for efficient production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in different derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives with different oxidation states.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted quinoline derivatives.
科学研究应用
Chemistry
In chemistry, 5-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their efficacy in treating various diseases, including infections and cancers.
Industry
Industrially, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable intermediate in various chemical processes.
作用机制
The mechanism of action of 5-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific derivative and its intended application. Molecular docking studies and biochemical assays are often used to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
- 5-chloro-2-methylquinolin-4(1H)-one
- 6-chloro-2,3-dihydroquinolin-4(1H)-one
- 5-bromo-6-methyl-2,3-dihydroquinolin-4(1H)-one
Uniqueness
Compared to similar compounds, 5-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one stands out due to its specific substitution pattern. The presence of both chlorine and methyl groups at specific positions imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
分子式 |
C10H10ClNO |
|---|---|
分子量 |
195.64 g/mol |
IUPAC 名称 |
5-chloro-6-methyl-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C10H10ClNO/c1-6-2-3-7-9(10(6)11)8(13)4-5-12-7/h2-3,12H,4-5H2,1H3 |
InChI 键 |
QSIZYUYCHQYULG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=C1)NCCC2=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11901215.png)

![1h-Imidazo[4,5-b]pyridine-6-sulfonamide](/img/structure/B11901217.png)


![2H-Naphtho[2,1-C][1,2]oxazin-2-one](/img/structure/B11901227.png)

![Furo[3,4-c]quinoline-1,3-dione](/img/structure/B11901234.png)



![2-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B11901257.png)
![1-[(Aminooxy)acetyl]-piperidine monohydrochloride](/img/structure/B11901269.png)

